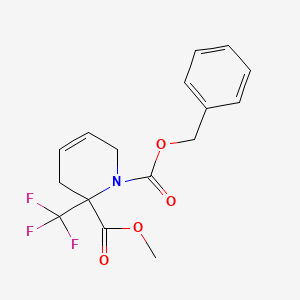

![molecular formula C7H7N3 B6324004 6-Methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1312891-31-8](/img/structure/B6324004.png)

6-Methyl-5H-pyrrolo[2,3-b]pyrazine

Vue d'ensemble

Description

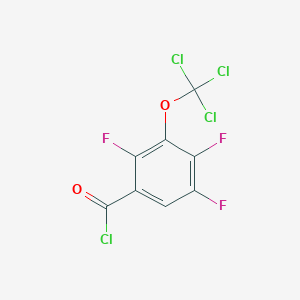

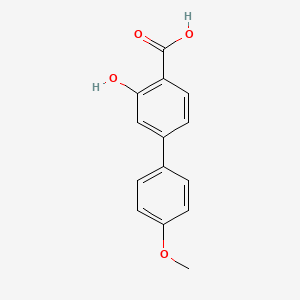

6-Methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H7N3 . This compound is part of the pyrrolopyrazine class of compounds, which are known to exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 133.151 Da and a monoisotopic mass of 133.063995 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 15.7±0.5 10-24 cm3 . The compound also has a molar volume of 104.6±3.0 cm3 .Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

6-Methyl-5H-pyrrolo[2,3-b]pyrazine derivatives have shown promising results in cancer research. A specific derivative, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile, exhibited significant antiproliferative activity against renal and breast cancer cell lines. Molecular docking studies indicated that these compounds could be potential inhibitors of cyclin-dependent kinases, a key target in cancer therapy (Dubinina et al., 2006).

Synthesis and Chemical Properties

The thermal cyclisation of pyrazinylhydrazones has been used to synthesize various substituted 5H-pyrrolo[2,3-b]pyrazines. These compounds have been explored for their unique chemical properties and potential applications in various fields, including materials science (Clark, Parrick, & Dorgan, 1976).

Efficient Synthesis Methods

Studies have focused on developing efficient synthesis methods for 6-substituted-5H-pyrrolo[2,3-b]pyrazines. These methods involve palladium-catalyzed heteroannulation processes, providing a pathway for the creation of various pyrrolo[2,3-b]pyrazine substrates, which are of interest in pharmaceutical and material sciences (Hopkins & Collar, 2004).

Novel Drug-like Molecule Synthesis

Recent research has explored the synthesis of novel drug-like molecules using 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines. These molecules, synthesized through a catalyst-free, tandem hydroamination-aromatic substitution, are being investigated for their bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Optical and Thermal Properties in Material Science

In the field of material science, pyrazine scaffolds, including 5H-pyrrolo[2,3-b]pyrazines, have been synthesized and studied for their optical and thermal properties. These compounds are considered promising materials for optoelectronic applications due to their unique properties (Meti et al., 2017).

Antihypertensive Agents

Compounds such as tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines have been synthesized and evaluated for their potential as vascular smooth muscle relaxants and antihypertensive agents. This research indicates the therapeutic potential of pyrrolopyrazine derivatives in cardiovascular diseases (Abou-Gharbia et al., 1984).

Orientations Futures

The development of pyrrolopyrazine derivatives, including 6-Methyl-5H-pyrrolo[2,3-b]pyrazine, is a promising area of research . These compounds have potential use in medicine and agriculture due to their wide range of biological activities . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

Mécanisme D'action

Target of Action

6-Methyl-5H-pyrrolo[3,2-b]pyrazine, a derivative of pyrrolopyrazine, is known to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .

Result of Action

Given its potential kinase inhibitory activity , it could influence cell signaling pathways, potentially leading to altered cell function or viability.

Analyse Biochimique

Biochemical Properties

6-Methyl-5H-pyrrolo[3,2-b]pyrazine has been shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine is not clearly recognized . It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-methyl-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVCJZAVHSEZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)